N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 1,4-oxathiine ring fused with a carboxamide group, and substituted with 2,4-dimethoxyphenyl and phenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,4-dimethoxybenzaldehyde and phenylacetic acid in the presence of a suitable catalyst can yield the desired oxathiine ring structure. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as p-toluenesulfonic acid or trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound has been shown to inhibit the activity of certain enzymes, such as bacterial RNA polymerase, by binding to their active sites. This inhibition disrupts the normal function of the enzyme, leading to the suppression of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Exhibits potent antiproliferative activity against cancer cells.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Studied for its potential therapeutic applications in various diseases.
Uniqueness
N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its specific oxathiine ring structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19NO4S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C19H19NO4S/c1-22-14-8-9-15(16(12-14)23-2)20-19(21)17-18(25-11-10-24-17)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21) |
InChI Key |
JYKDYSWNAQEMJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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